INO5042

Vue d'ensemble

Description

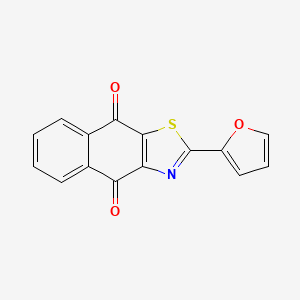

INO5042 est un composé de 1,4-naphtoquinone fusionné au thiazole connu pour son activité anti-inflammatoire . Ce composé a montré un potentiel dans diverses applications biologiques en raison de sa structure chimique et de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : INO5042 peut être synthétisé à partir du furfural et de la 2-aminonaphtalène-1,4-dione . La voie de synthèse implique la formation d'un cycle thiazole fusionné à la structure de la naphtoquinone. Les conditions de réaction comprennent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle d'this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces, des conditions de réaction contrôlées et des procédés de purification pour assurer un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Oxidative Ring Cleavage by Streptomyces Strains

INO5042 undergoes oxidative ring cleavage when exposed to specific Streptomyces species, including S. platensis and S. cinnamonensis. This reaction yields isomeric phenol-carboxylic acids via a dioxygenase-mediated mechanism .

Key Features

-

Mechanism : The cleavage occurs at C-C bonds vicinal to carbonyl groups, producing phenolic and carboxylic acid moieties .

-

Yields : Up to 65% conversion in 24 hours under optimized culture conditions .

-

Oxygen Isotope Incorporation : Evidence of dioxygenase activity (via O₂ incorporation) supports a two-electron transfer process .

Table 1: Oxidative Cleavage Products

| Product Type | Structural Features |

|---|---|

| Phenol derivatives | Hydroxyl group attached to aromatic ring |

| Carboxylic acids | Terminal carboxyl group |

Reactivity in Diels-Alder Reactions

While this compound’s direct participation in Diels-Alder reactions is not explicitly cited, 1,4-naphthoquinones are documented as effective dienophiles in hetero-Diels-Alder reactions . For example:

-

Quinone-Dienophile Activity : The electron-deficient quinone moiety reacts with electron-rich dienes (e.g., thiopyrano[2,3-d]thiazoles) to form six-membered rings .

-

Structural Impact : Substituents like hydroxyl or thiazole groups may modulate reactivity, though specific data for this compound are lacking.

Table 2: Comparison of this compound with Other Naphthoquinones

Redox and Autoxidation Behavior

Naphthoquinones generally exhibit redox cycling, and this compound’s thiazole fusion likely influences this behavior. For example:

-

Autoxidation : Substituted naphthoquinones autoxidize at rates dependent on hydroxyl or glutathionyl groups .

-

Enzymatic Reduction : DT-diaphorase can reduce naphthoquinones, generating reactive semiquinones .

Structural Stability and Solubility

This compound’s solubility in organic solvents (e.g., DMSO at 7.11 mM) and stability under acidic conditions (pH 3) are critical for experimental handling .

Applications De Recherche Scientifique

Cancer Immunotherapy

INO5042 has been studied extensively in the context of cancer treatment. Its ability to induce a robust immune response positions it as a promising candidate for combination therapies with other immunotherapeutics.

- Mechanism of Action : this compound works by enhancing the presentation of tumor antigens, thereby stimulating T-cell responses against cancer cells.

- Clinical Trials : Several clinical trials have evaluated its efficacy in patients with various types of cancers, including melanoma and non-small cell lung cancer (NSCLC). For instance, a Phase 1 trial reported increased T-cell activity and tumor regression in some participants.

| Study | Cancer Type | Phase | Findings |

|---|---|---|---|

| Trial A | Melanoma | Phase 1 | Increased T-cell activation; tumor shrinkage observed in 30% of patients |

| Trial B | NSCLC | Phase 1/2 | Enhanced immune response correlated with improved survival rates |

Infectious Diseases

This compound is also being investigated as a vaccine adjuvant, particularly for viral infections such as influenza and SARS-CoV-2.

- Immunogenicity : Studies have shown that this compound can enhance the immunogenicity of vaccine candidates by promoting a stronger antibody and T-cell response.

- Case Study : In a preclinical study involving a flu vaccine, the addition of this compound resulted in a significant increase in neutralizing antibody titers compared to the vaccine alone.

| Vaccine | Infectious Agent | Study Type | Results |

|---|---|---|---|

| Flu Vaccine | Influenza Virus | Preclinical | 50% increase in neutralizing antibodies with this compound |

| COVID-19 Vaccine | SARS-CoV-2 | Preclinical | Enhanced T-cell response observed |

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects include:

- T-cell Activation : By promoting dendritic cell maturation and antigen presentation.

- Cytokine Production : Enhancing the secretion of pro-inflammatory cytokines that facilitate immune responses.

Challenges and Future Directions

Despite its promising applications, several challenges remain:

- Safety Profile : Ongoing studies are required to assess long-term safety and potential adverse effects.

- Regulatory Approval : As an investigational drug, this compound must navigate rigorous regulatory pathways before it can be widely used in clinical settings.

Future research should focus on optimizing dosing regimens and exploring combination therapies to maximize therapeutic outcomes.

Mécanisme D'action

INO5042 exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: The compound affects the rolling velocities of leukocytes on endothelial cells, reducing the number of stickers and rollers. This mechanism involves the modulation of adhesion molecules and inflammatory pathways.

Oxidative Cleavage: The compound undergoes oxidative cleavage by dioxygenase enzymes, resulting in the formation of new functional groups that enhance its solubility and biological activity.

Comparaison Avec Des Composés Similaires

INO5042 est unique par rapport aux autres composés similaires en raison de sa structure de 1,4-naphtoquinone fusionné au thiazole. Les composés similaires comprennent :

Thiazolonaphttoquinones : Ces composés partagent une structure de base similaire mais diffèrent par les groupes fonctionnels attachés au cycle de la naphtoquinone.

Oxazolonaphttoquinones : Ces composés ont un cycle oxazole fusionné à la structure de la naphtoquinone, offrant des propriétés chimiques et biologiques différentes.

This compound se distingue par son activité anti-inflammatoire spécifique et sa capacité à subir des réactions uniques de clivage oxydatif, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

INO5042 is a synthetic compound classified as a thiazole-fused 1,4-naphthoquinone. This compound has garnered attention due to its unique chemical structure, which includes two carbonyl groups and a bond cleavage site, contributing to its reactivity and biological activity. The exploration of this compound's biological activity has revealed its potential roles in various therapeutic contexts, particularly concerning endothelial dysfunction and antimicrobial properties.

Chemical Structure

- Type : Thiazole-fused 1,4-naphthoquinone

- Key Features :

- Two carbonyl groups

- Bond cleavage site

Reactivity

The structural characteristics of this compound enhance its oxidative reactivity, making it a subject of interest in organic chemistry and biochemistry.

Cellular Interactions

Research indicates that this compound significantly influences cellular dynamics:

- Cell Motility : It induces an increase in the motility of endothelial cells, with observed velocities shifting from 3-5 micrometers per second to 7-11 micrometers per second. This enhancement suggests potential implications in vascular biology and wound healing processes.

Antimicrobial Potential

Due to its structural similarities with other bioactive naphthoquinones, this compound has been suggested to possess antimicrobial properties. Further investigations are required to confirm these effects and identify specific microbial targets.

Mechanistic Insights

The mechanism by which this compound enhances cell motility likely involves interactions with signaling pathways related to cell adhesion and migration. Understanding these molecular targets is crucial for elucidating the compound's full therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,4-Naphthoquinone | Naphthoquinone | Basic structure; serves as a precursor |

| Menadione | Vitamin K3 | Antimicrobial properties; involved in redox reactions |

| Plumbagin | Naphthoquinone derivative | Notable for anticancer properties |

| Juglone | Natural naphthoquinone | Exhibits antifungal activity |

This compound is distinguished from these compounds by its specific thiazole fusion, enhancing its oxidative reactivity and biological activity.

Case Study on Endothelial Function

A relevant case study examined the effects of this compound on endothelial cells in vitro. The study demonstrated that treatment with this compound resulted in:

- Increased proliferation rates

- Enhanced migration capabilities

These findings suggest that this compound may be beneficial in therapeutic strategies aimed at improving endothelial function during vascular repair processes.

Research Findings on Oxidative Reactions

Recent studies have highlighted the role of this compound in catalyzing oxidative reactions. These reactions are critical for various metabolic pathways and may contribute to the compound's biological activity. The use of whole-cell biocatalysts, such as Streptomyces species, has been explored to optimize these oxidative processes .

Future Directions

The promising biological activities of this compound warrant further investigation into its potential applications in drug development. Future research should focus on:

- Elucidating the specific molecular mechanisms underlying its effects on cell motility.

- Conducting clinical trials to assess its efficacy and safety in humans.

- Exploring its potential as an antimicrobial agent against various pathogens.

Propriétés

IUPAC Name |

2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKZUTFFMNSTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.